molecular formula C19H16N6O3 B12179713 N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(1-oxophthalazin-2(1H)-yl)acetamide

N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(1-oxophthalazin-2(1H)-yl)acetamide

Cat. No.: B12179713
M. Wt: 376.4 g/mol
InChI Key: HKCORTAKNUAAPN-UHFFFAOYSA-N
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Description

N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(1-oxophthalazin-2(1H)-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a triazole ring, a methoxyphenyl group, and a phthalazinone moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(1-oxophthalazin-2(1H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions, often using methoxybenzene and suitable electrophiles.

    Formation of the Phthalazinone Moiety: The phthalazinone ring is typically formed through the condensation of phthalic anhydride with hydrazine, followed by cyclization.

    Final Coupling Reaction: The final step involves coupling the triazole intermediate with the phthalazinone intermediate under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(1-oxophthalazin-2(1H)-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(1-oxophthalazin-2(1H)-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(1-oxophthalazin-2(1H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and reducing the enzyme’s catalytic efficiency.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(1-oxophthalazin-2(1H)-yl)acetamide is unique due to its combination of a triazole ring, methoxyphenyl group, and phthalazinone moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C19H16N6O3

Molecular Weight

376.4 g/mol

IUPAC Name

N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-2-(1-oxophthalazin-2-yl)acetamide

InChI

InChI=1S/C19H16N6O3/c1-28-15-9-5-4-8-14(15)17-22-19(24-23-17)21-16(26)11-25-18(27)13-7-3-2-6-12(13)10-20-25/h2-10H,11H2,1H3,(H2,21,22,23,24,26)

InChI Key

HKCORTAKNUAAPN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NN2)NC(=O)CN3C(=O)C4=CC=CC=C4C=N3

Origin of Product

United States

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